REACTION_CXSMILES
|
C(O/[CH:4]=[C:5](/[C:11](=O)[CH:12]([F:14])[F:13])\[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C[N:17](C)/[CH:18]=[CH:19]/[C:20]#[N:21]>CN(C=O)C>[C:20]([C:19]1[CH:18]=[N:17][C:11]([CH:12]([F:13])[F:14])=[C:5]([CH:4]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:21]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)O\C=C(/C(=O)OCC)\C(C(F)F)=O
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C#N)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
NH4OAc
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was taken to the next step without further purification
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at the same temperature for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was quenched with water at rt
|
Type
|
EXTRACTION
|
Details
|
was extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC(=C(C(=O)OCC)C1)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |